Toreforant tartrate
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Overview
Description
Preparation Methods
The synthesis of toreforant tartrate involves multiple steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:
Formation of the benzimidazole core: This involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Substitution reactions: Introduction of various substituents on the benzimidazole ring to achieve the desired chemical structure.
Formation of the pyrimidine ring: This involves the reaction of the substituted benzimidazole with appropriate reagents to form the pyrimidine ring.
Final coupling and purification: The final step involves coupling the pyrimidine ring with a piperidine derivative, followed by purification to obtain the final product.
Chemical Reactions Analysis
Toreforant tartrate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and pyrimidine rings.
Hydrolysis: Hydrolysis reactions can occur, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a tool to study the histamine H4 receptor and its role in various biological processes.
Biology: Toreforant tartrate is used to investigate the role of the histamine H4 receptor in immune responses and inflammation.
Medicine: The compound has been studied in clinical trials for its potential therapeutic effects in conditions like rheumatoid arthritis, asthma, and psoriasis.
Industry: This compound is used in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Toreforant tartrate exerts its effects by selectively antagonizing the histamine H4 receptor. This receptor is involved in the regulation of immune responses and inflammation. By blocking the H4 receptor, this compound inhibits the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. The molecular targets and pathways involved include the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, as well as the modulation of immune cell migration and activation .
Comparison with Similar Compounds
Toreforant tartrate is part of a class of compounds known as histamine H4 receptor antagonists. Similar compounds include:
JNJ-7777120: Another selective H4 receptor antagonist with a shorter in vivo half-life and different side effect profile.
JNJ-39758979: A potent and selective H4 receptor antagonist that showed efficacy in reducing experimental pruritus and atopic dermatitis but was discontinued due to drug-induced agranulocytosis.
This compound is unique in its chemical structure and pharmacological profile, offering a different safety and efficacy profile compared to other H4 receptor antagonists .
Properties
CAS No. |
1203558-77-3 |
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Molecular Formula |
C50H70N12O6 |
Molecular Weight |
935.2 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine |
InChI |
InChI=1S/2C23H32N6.C4H6O6/c2*1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18;5-1(3(7)8)2(6)4(9)10/h2*12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI Key |
FWIDBLDKHORZBP-CEAXSRTFSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C.CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C.CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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